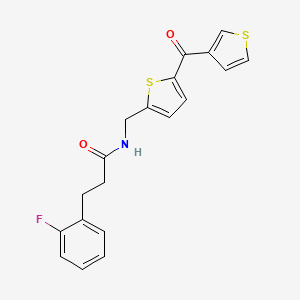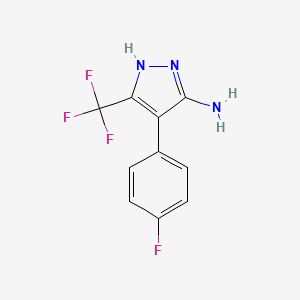
4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound likely belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(Trifluoromethyl)phenyl isothiocyanate have been synthesized and used in various reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using software packages like Gaussian 09 and Schrödinger Materials Science Suite .Chemical Reactions Analysis
Although specific reactions involving this compound were not found, similar compounds have been used in various reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-(Trifluoromethyl)phenylboronic acid has a melting point of 245-250°C .Scientific Research Applications
- Tris[4-(trifluoromethyl)phenyl]phosphine serves as a valuable raw material and intermediate in organic synthesis. Researchers utilize it to construct complex molecules, especially those containing phosphorus-based functional groups. Its reactivity and stability make it a versatile building block for creating novel compounds .
- The trifluoromethyl group plays a crucial role in drug discovery. Researchers incorporate it into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability. Tris[4-(trifluoromethyl)phenyl]phosphine can be used as a precursor or ligand in the synthesis of pharmaceutical intermediates .
- Researchers might explore its use in designing new fungicides, insecticides, or plant growth regulators .
Organic Synthesis
Pharmaceuticals
Agrochemicals
Radical Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a crucial enzyme involved in cellular processes such as aging, inflammation, and energy metabolism. It plays a significant role in the negative regulation of the cell cycle .
Mode of Action
The compound interacts with its target, SIRT1, by inhibiting its activity . This inhibition leads to the overexpression of p53, a gene responsible for the negative regulation of the cell cycle . The overexpression of p53 can lead to cell cycle arrest, promoting apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the p53 pathway . The overexpression of p53 due to SIRT1 inhibition can lead to the activation of several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis . This can result in the suppression of tumor growth and proliferation .
Pharmacokinetics
It is known that changes in the compound’s structure can affect its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for determining the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the overexpression of p53, leading to the suppression of tumor growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the reaction outcomes of related compounds have been found to be restricted by the reaction environment
properties
IUPAC Name |
4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXIFEKWBMRTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

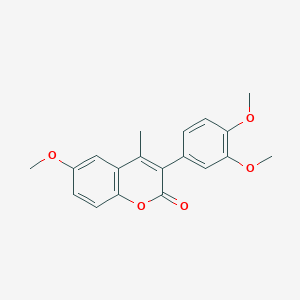
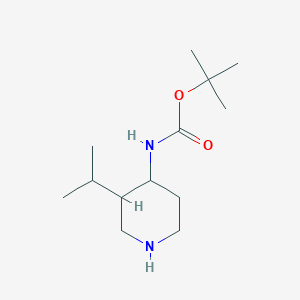


![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
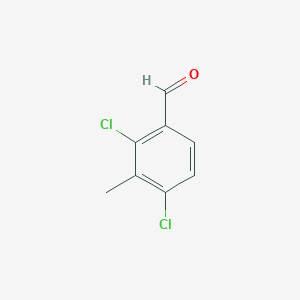
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)
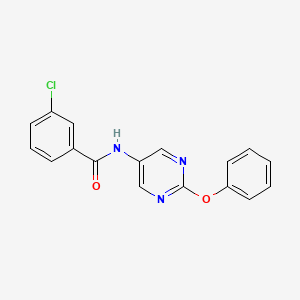
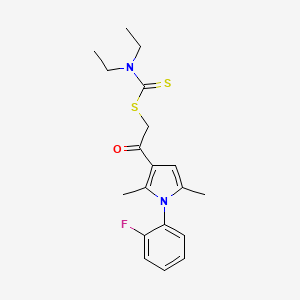

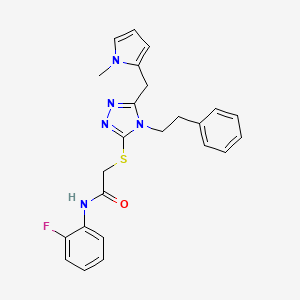
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)
